1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine
CAS No.:
Cat. No.: VC17889295
Molecular Formula: C9H16N2
Molecular Weight: 152.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N2 |
|---|---|
| Molecular Weight | 152.24 g/mol |
| IUPAC Name | spiro[1-azabicyclo[2.2.2]octane-2,1'-cyclopropane]-3-amine |
| Standard InChI | InChI=1S/C9H16N2/c10-8-7-1-5-11(6-2-7)9(8)3-4-9/h7-8H,1-6,10H2 |
| Standard InChI Key | XBQJVESDBKSTPY-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2CCC1C(C23CC3)N |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine (CAS: 1954361-19-3) is defined by a spiro junction connecting a cyclopropane ring to the nitrogen atom of a quinuclidine system (Figure 1). The quinuclidine moiety (1-azabicyclo[2.2.2]octane) is a rigid bicyclic amine known for its high basicity and nucleophilicity due to minimal steric hindrance around the nitrogen atom . The spiro arrangement imposes geometric constraints that may influence reactivity and stereoelectronic properties.
Table 1: Molecular Identity
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆N₂ |
| Molecular Weight | 152.24 g/mol |
| IUPAC Name | 1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine |
| CAS Number | 1954361-19-3 |
| PubChem CID | 126578188 |
Stereochemical Considerations
The quinuclidine system’s C₃ symmetry and the cyclopropane’s ring strain create a chiral environment. While specific stereochemical data for this compound remain unreported, analogous spiroquinuclidines often exhibit axial chirality, necessitating advanced techniques like X-ray crystallography or chiral HPLC for resolution .
Synthetic Methodologies
Retrosynthetic Analysis
The spirocyclic structure suggests two potential synthetic strategies:
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Quinuclidine-First Approach: Construct the quinuclidine core followed by cyclopropanation.
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Spirocyclization: Simultaneous formation of both rings via intramolecular cyclization.
Quinuclidine Precursor Functionalization
Building on the Meisenheimer synthesis of quinuclidine , a plausible route involves:
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Quinuclidine-3-amine Synthesis: Introducing an amine group at the 3-position via lithiation-electrophilic trapping, as demonstrated in quinuclidine N-oxide chemistry .
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Cyclopropanation: Employing a [2+1] cycloaddition using dichlorocarbene or Simmons-Smith conditions to form the spirocyclopropane .
Spirocyclization via Ring-Opening
Inspired by spirocyclopropane ring-opening reactions , a primary amine could nucleophilically attack a strained cyclopropane carbonyl, followed by intramolecular cyclization to form the quinuclidine ring.
Physicochemical Properties
Basic Characterization
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Solubility: High water solubility is anticipated due to the quinuclidine’s polarity and amine functionality .
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Basicity: The pKa of the amine is expected to approximate quinuclidine’s (pKa ≈ 11.0) , though cyclopropane’s electron-withdrawing effect may slightly reduce basicity.
Spectroscopic Data (Hypothetical)
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IR Spectroscopy: N-H stretch (~3300 cm⁻¹), C-N vibrations (~1250 cm⁻¹), and cyclopropane C-H bends (~1000 cm⁻¹).
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¹H NMR: Cyclopropane protons (δ 0.5–1.5 ppm), quinuclidine protons (δ 2.0–3.5 ppm), and amine protons (δ 1.5–2.0 ppm).
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MS: Molecular ion peak at m/z 152.24 (C₉H₁₆N₂⁺).
Challenges and Future Directions
Synthetic Hurdles
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Cyclopropane Stability: Ring strain may lead to undesired ring-opening under acidic or oxidative conditions .
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Stereocontrol: Achieving enantiopure synthesis requires chiral auxiliaries or asymmetric catalysis .
Research Priorities
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Crystallographic Studies: Confirm absolute configuration and assess intermolecular interactions.
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Derivatization Screen: Explore alkylation, acylation, or cross-coupling reactions to expand functionality.
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